(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
227783-07-5 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Parameters for Hydrogenation:
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5 wt%) | 80 | 100 | 92 | 98 |
| Ru/Al₂O₃ (3 wt%) | 100 | 120 | 88 | 95 |
This method achieves high yields but requires precise control over hydrolysis conditions to avoid over-saponification. The stereochemical outcome depends on the hydrogenation step, which typically produces a racemic mixture unless chiral catalysts or directing groups are employed.
Enzymatic Resolution for Stereochemical Control
Enzymatic resolution offers a stereoselective route to enantiomerically pure intermediates. As detailed in US20070197788A1, hydrolases such as lipase B from Candida antarctica selectively hydrolyze one enantiomer of a racemic diester. For instance, racemic dimethyl cyclohexane-1,3-dicarboxylate is treated with the enzyme in a phosphate buffer (pH 7.0, 30°C), leading to preferential hydrolysis of the (1R,3S)-enantiomer’s 1-position ester. The remaining (1S,3R)-dimethyl ester is then isolated via chromatography and subjected to partial hydrolysis to yield the target acid.
Enzymatic Resolution Efficiency:
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| Lipase B (CAL-B) | Dimethyl 1,3-dicarboxylate | 99 | 45 |
| Esterase from B. subtilis | Dimethyl 1,3-dicarboxylate | 95 | 38 |
This method excels in achieving high enantiomeric excess (ee > 98%) but suffers from moderate conversion rates, necessitating iterative cycles or combinatorial approaches.
Selective Esterification and Hydrolysis
Selective functionalization of pre-existing cyclohexane frameworks provides another viable pathway. Starting from cis-cyclohexane-1,3-dicarboxylic acid (CAS 25090-39-5), one carboxylic acid group is protected as a methyl ester using diazomethane or methanol/H₂SO₄. The unprotected acid is then selectively oxidized or functionalized. For example, treatment with thionyl chloride converts the free acid to an acyl chloride, which is quenched with methanol to yield the methyl ester. Subsequent deprotection under mild basic conditions (e.g., LiOH/THF/H₂O) regenerates the carboxylic acid.
Stepwise Yields:
| Step | Reagents | Yield (%) |
|---|---|---|
| Esterification | CH₃OH/H₂SO₄ | 85 |
| Acyl Chloride Formation | SOCl₂ | 90 |
| Deprotection | LiOH/THF/H₂O | 78 |
This sequence offers flexibility but requires careful handling of intermediates to prevent epimerization.
Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation remains a fallback for small-scale syntheses. Racemic 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is reacted with a chiral amine (e.g., (+)-α-methylbenzylamine) in ethanol, yielding diastereomeric salts with differing solubilities. Fractional crystallization isolates the (1S,3R)-enantiomer salt, which is then acidified to liberate the free acid.
Resolution Efficiency:
| Chiral Amine | Solvent | ee (%) | Overall Yield (%) |
|---|---|---|---|
| (+)-α-Methylbenzylamine | Ethanol | 99 | 25 |
| (-)-Cinchonidine | Acetone | 95 | 20 |
While reliable, this method is labor-intensive and low-yielding, making it unsuitable for large-scale production.
Comparative Analysis of Methods
| Method | Cost | Scalability | ee (%) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Low | High | 50* | 90 |
| Enzymatic Resolution | High | Moderate | 99 | 45 |
| Selective Esterification | Moderate | High | 98 | 70 |
| Diastereomeric Salt | High | Low | 99 | 25 |
*Racemic unless chiral catalysts are used.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to five analogs (Table 1), differing in substituents, ring size, or functional groups:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Differences |
|---|---|---|---|---|
| (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C₉H₁₂O₄ | 184.19 | Carboxylic acid, ester | Reference compound |
| 3-Oxocyclohexane-1-carboxylic acid | C₇H₁₀O₃ | 142.15 | Carboxylic acid, ketone | Ketone replaces ester at position 3 |
| (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C₇H₁₂O₃ | 144.17 | Carboxylic acid, hydroxyl | Hydroxyl replaces ester at position 3 |
| (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid | C₁₂H₂₁NO₄ | 243.30 | Carboxylic acid, Boc-protected amine | Amino group replaces ester at position 3 |
| (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C₈H₁₂O₄ | 172.18 | Carboxylic acid, ester | Cyclopentane ring instead of cyclohexane |
Physical and Chemical Properties
- Solubility : The methoxycarbonyl group enhances lipophilicity, reducing water solubility compared to hydroxylated analogs like (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, which exhibits higher solubility in polar solvents due to hydrogen bonding .
- Reactivity : The ester group in the reference compound allows nucleophilic substitution or hydrolysis, whereas the ketone in 3-oxocyclohexane-1-carboxylic acid participates in condensation reactions .
Biological Activity
(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.20 g/mol
The compound features a cyclohexane ring with a methoxycarbonyl group and a carboxylic acid group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds.
- Receptor Modulation : It can modulate receptors that influence cellular signaling pathways. This modulation can lead to changes in gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:
Antimicrobial Properties
A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Anticancer Activity
In vitro assays using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 25 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Research Findings
Recent research has focused on enhancing the solubility and bioavailability of this compound through various chemical modifications. These modifications aim to improve its therapeutic efficacy while minimizing side effects.
Table of Modifications and Their Effects
| Modification Type | Effect on Solubility | Effect on Biological Activity |
|---|---|---|
| Methylation | Increased solubility | Enhanced enzyme inhibition |
| Esterification | Moderate solubility | Reduced cytotoxicity |
| Hydroxylation | High solubility | Maintained antimicrobial activity |
Q & A
Q. What are the most reliable synthetic routes for (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?
Synthesis typically involves functionalizing a cyclohexane scaffold. A common approach includes:
- Friedel-Crafts acylation or esterification to introduce the methoxycarbonyl group, followed by oxidation to the carboxylic acid.
- Chiral resolution (e.g., using chiral auxiliaries or enzymatic methods) to achieve the (1S,3R) configuration.
- Stereochemical validation via polarimetry, NMR (e.g., NOESY for spatial proximity analysis), or X-ray crystallography .
- Example: Cyclohexane derivatives with methoxy/carboxylic acid groups are synthesized via controlled acylation and oxidation steps, with yields optimized by adjusting Lewis acid catalysts (e.g., AlCl₃) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., J-values for axial/equatorial protons) .
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves absolute configuration, particularly for chiral centers .
- Chromatography : Chiral HPLC or GC to assess enantiomeric excess (>98% purity is standard for research-grade material) .
Q. How does the (1S,3R) configuration influence its reactivity in synthetic applications?
The stereochemistry affects:
- Steric interactions : The methoxycarbonyl group’s orientation influences nucleophilic attack sites.
- Catalytic activity : In asymmetric catalysis, the configuration can dictate substrate binding in chiral environments .
- Comparative studies on diastereomers (e.g., 1R,3S vs. 1S,3R) show divergent reaction kinetics in ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interactions in biological systems?
- Density Functional Theory (DFT) : Models electron distribution to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Molecular Docking : Screens for binding affinities to enzymes (e.g., cyclooxygenase or proteases) using software like AutoDock Vina.
- MD Simulations : Assess stability in aqueous vs. lipid membranes, critical for drug design .
- Example: Fluorinated cyclohexane analogs show enhanced binding to hydrophobic enzyme pockets, suggesting similar strategies for this compound .
Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Parameter Refinement : Adjust force fields in simulations (e.g., AMBER or CHARMM) to better match experimental conditions.
- Solvent Effects : Account for solvent polarity in computational models (e.g., PCM or COSMO solvation models).
- Dynamic Effects : Incorporate temperature-dependent conformational changes via metadynamics .
- Cross-validation with multiple techniques (e.g., IR for functional groups, DSC for thermal stability) reduces ambiguity .
Q. What strategies are effective for designing analogs with improved bioactivity or reduced toxicity?
- Bioisosteric Replacement : Substitute the methoxycarbonyl group with trifluoromethyl or sulfonamide moieties to enhance metabolic stability .
- Prodrug Approaches : Convert the carboxylic acid to an ester for improved membrane permeability.
- SAR Studies : Test analogs with modified cyclohexane substituents (e.g., amino or hydroxy groups) to map activity trends .
- Toxicity screening via in vitro assays (e.g., hepatic CYP450 inhibition) is recommended early in development .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
- Confounding factors (e.g., impurity profiles, solvent residues) should be quantified via LC-MS .
Methodological Notes
- Data Sources : Prioritize PubChem, EPA DSSTox, and peer-reviewed journals; exclude non-academic platforms like BenchChem .
- Safety : Follow GHS protocols for handling carboxylic acids (e.g., PPE for skin/eye protection) .
- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA/IB) for >99% enantiomeric separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
